molecular formula C21H15ClN2O3 B5130672 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione

5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5130672
M. Wt: 378.8 g/mol
InChI Key: HNZFQQAJOSKEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as SU5416, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. SU5416 is a synthetic compound that was developed as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase activity. Its ability to inhibit angiogenesis and tumor growth has made it a promising candidate for cancer therapy.

Mechanism of Action

5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of VEGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which are involved in the regulation of angiogenesis. 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione also inhibits the activity of other tyrosine kinases, such as platelet-derived growth factor receptor (PDGFR), which are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation and migration of endothelial cells, which are involved in the formation of new blood vessels. 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione also inhibits the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. In addition, 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in tumor cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its specificity for VEGFR tyrosine kinase, its potent inhibitory activity, and its ability to inhibit angiogenesis. However, 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has some limitations, such as its potential toxicity and the need for high doses to achieve therapeutic effects.

Future Directions

There are several future directions for the research on 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione. One area of focus is the development of new analogs or derivatives of 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione that have improved efficacy and fewer side effects. Another direction is the investigation of combination therapies that include 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione and other drugs that target different signaling pathways involved in angiogenesis and tumor growth. Finally, the use of 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione in clinical trials for the treatment of various types of cancer is an important future direction for research.

Synthesis Methods

5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 4-aminophenol with 3-chloro-4-methylbenzoyl chloride to form 4-(3-chloro-4-methylphenyl)amino phenol. This intermediate is then reacted with phthalic anhydride to form 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of VEGFR tyrosine kinase, which is involved in the signaling pathways that regulate angiogenesis.

properties

IUPAC Name

5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-12-2-5-14(10-19(12)22)24-20(25)17-9-8-16(11-18(17)21(24)26)27-15-6-3-13(23)4-7-15/h2-11H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZFQQAJOSKEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Aminophenoxy)-2-(3-chloro-4-methylphenyl)isoindole-1,3-dione

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